molecular formula C9H9NO3 B1272413 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 66158-33-6

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1272413
CAS No.: 66158-33-6
M. Wt: 179.17 g/mol
InChI Key: NNKVCVYNECBKPK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetyl-CoA-carboxylase (ACC) inhibitors, checkpoint kinase 1 (CHK1) inhibitors, and small molecule cyclic urea activators of STING . These interactions can modulate the activity of these enzymes and proteins, leading to changes in cellular processes and metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit neuroprotective, hypolipidemic, and hypocholesterolemic effects . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1), which are critical regulators of metabolic and cell cycle processes . These interactions result in the modulation of metabolic pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific storage conditions (2~8°C) and maintains its purity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and metabolic regulation. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels of this compound need to be carefully evaluated in animal studies to determine its safe and effective dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes, such as acetyl-CoA-carboxylase (ACC) and checkpoint kinase 1 (CHK1) . These interactions can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its potential therapeutic applications and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione . This intermediate then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydropyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the allyl group, which can influence its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

2-oxo-1-prop-2-enylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKVCVYNECBKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376979
Record name 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66158-33-6
Record name 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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